(4-nitro-1H-pyrazol-1-yl)acetic acid CAS number
(4-nitro-1H-pyrazol-1-yl)acetic acid CAS number
An In-Depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)acetic acid
CAS Number: 6645-69-8
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in (4-nitro-1H-pyrazol-1-yl)acetic acid. It covers the compound's properties, a detailed synthesis protocol, potential applications, and essential safety information.
Introduction
(4-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and an acetic acid moiety. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid functionality suggest that this molecule could be a valuable intermediate for the synthesis of more complex, biologically active compounds or possess intrinsic therapeutic potential. This guide provides a detailed exploration of its synthesis and characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of (4-nitro-1H-pyrazol-1-yl)acetic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 6645-69-8 | BOC Sciences[3] |
| Molecular Formula | C₅H₅N₃O₄ | SpectraBase[4] |
| Molecular Weight | 171.11 g/mol | SpectraBase[4] |
| Appearance | Solid | N/A |
| InChI | InChI=1S/C5H5N3O4/c9-5(10)3-7-2-4(1-6-7)8(11)12/h1-2H,3H2,(H,9,10) | SpectraBase[4] |
| InChIKey | KUJDGSFHKVQDQL-UHFFFAOYSA-N | SpectraBase[4] |
| SMILES | O=C(O)Cn1cc(cn1)[O-] | SpectraBase[4] |
Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid
The synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid can be logically approached through a two-step process starting from 4-nitro-1H-pyrazole. This strategy involves the N-alkylation of the pyrazole ring with an appropriate haloacetic acid ester, followed by the hydrolysis of the ester to yield the final carboxylic acid. This approach is a common and effective method for the synthesis of N-substituted pyrazole acetic acids.
Synthesis Pathway Overview
Caption: Synthetic route to (4-nitro-1H-pyrazol-1-yl)acetic acid.
Part 1: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (Intermediate)
The initial step is the N-alkylation of 4-nitro-1H-pyrazole with ethyl bromoacetate. The pyrazole nitrogen is nucleophilic and will displace the bromide from ethyl bromoacetate. A base is required to deprotonate the pyrazole, enhancing its nucleophilicity.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Addition of Base: Add a slight excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents). The base will neutralize the acidic proton on the pyrazole ring.
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Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
Part 2: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate to (4-nitro-1H-pyrazol-1-yl)acetic acid (Final Product)
The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its efficiency.
Experimental Protocol:
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Reaction Setup: Dissolve the purified ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) from the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Saponification: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents), to the ester solution.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
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Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified with a dilute mineral acid, such as hydrochloric acid (HCl), until the pH is acidic.
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Isolation: The precipitated solid, (4-nitro-1H-pyrazol-1-yl)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.
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Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity[4].
Potential Applications and Biological Relevance
While specific studies on the biological activity of (4-nitro-1H-pyrazol-1-yl)acetic acid are not extensively documented, the broader class of pyrazole derivatives is known for a wide range of pharmacological activities. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential or exhibit its own biological effects.
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Anticancer Research: Many pyrazole derivatives have been investigated as potential anticancer agents[5][6]. The core structure of (4-nitro-1H-pyrazol-1-yl)acetic acid could be a scaffold for the development of new compounds targeting cancer-related pathways.
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Antimicrobial Agents: The pyrazole moiety is present in several compounds with antibacterial and antifungal properties[1]. Further derivatization of the carboxylic acid group could lead to novel antimicrobial agents.
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Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound[7].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood[8].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7].
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water[7].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[7].
-
If inhaled: Move the person to fresh air and keep comfortable for breathing[7].
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[9].
-
References
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- SpectraBase. (n.d.). (4-nitro-1H-pyrazol-1-yl)acetic acid. John Wiley & Sons, Inc.
- Fisher Scientific. (2009, October 12). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrophenylacetic acid.
- Bobrova, A. V., Krasnov, P. O., Radzhabov, A. D., Kondrasenko, A. A., & Root, E. V. (n.d.).
- The Royal Society of Chemistry. (n.d.).
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- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole.
- Babcock University Medical Journal. (2025, December 31). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
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- AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- BOC Sciences. (n.d.). CAS 6645-69-8 (4-Nitro-1H-pyrazol-1-yl)acetic acid.
- Matrix Scientific. (n.d.). (4-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
- PMC - PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
- RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PMC - PubMed Central. (n.d.).
- DOI. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- OpenStax. (2023, September 20). 21.6 Chemistry of Esters.
- Chemistry LibreTexts. (2023, January 22).
- ChemicalBook. (n.d.). 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum.
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